

Spectroscopic data for 5-Bromo-2-chloro-4-methoxypyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-2-chloro-4-methoxypyridine

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An In-depth Technical Guide to the Spectroscopic Data of **5-Bromo-2-chloro-4-methoxypyridine**

For Researchers, Scientists, and Drug Development Professionals

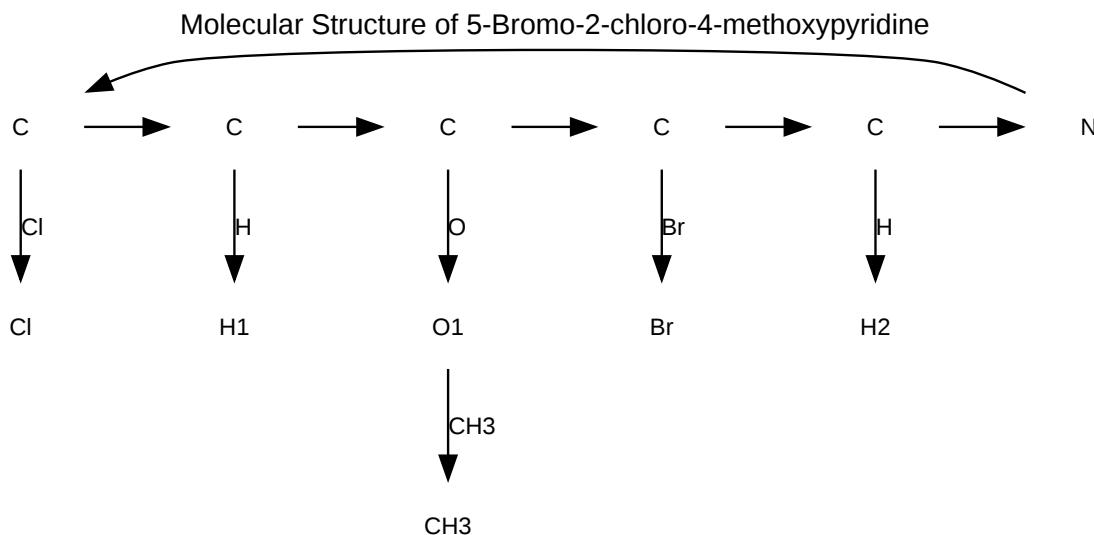
Introduction

5-Bromo-2-chloro-4-methoxypyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its utility as a versatile building block stems from the differential reactivity of its halogen substituents, allowing for selective functionalization.^[1] A thorough understanding of its spectroscopic properties is paramount for unambiguous structural confirmation, quality control, and for monitoring its transformations in chemical reactions. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **5-Bromo-2-chloro-4-methoxypyridine**, grounded in experimental data and theoretical principles.

Molecular Structure and Key Features

The structural framework of **5-Bromo-2-chloro-4-methoxypyridine**, with the IUPAC name **5-bromo-2-chloro-4-methoxypyridine** and CAS Number 880870-13-3, forms the basis for interpreting its spectroscopic data.^{[2][3]} The pyridine ring is an electron-deficient aromatic system, and its electronic properties are further modulated by the presence of electron-withdrawing halogens (bromine and chlorine) and an electron-donating methoxy group. These

substituents create a unique electronic environment that influences the chemical shifts in NMR spectroscopy, vibrational modes in IR spectroscopy, and fragmentation patterns in mass spectrometry.



Caption: Molecular structure of **5-Bromo-2-chloro-4-methoxypyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.^[4] For **5-Bromo-2-chloro-4-methoxypyridine**, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **5-Bromo-2-chloro-4-methoxypyridine** is characterized by its simplicity, which is a direct reflection of the molecule's symmetry and substitution pattern.

Table 1: ¹H NMR Spectroscopic Data for **5-Bromo-2-chloro-4-methoxypyridine**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
8.34	Singlet	1H	H-6
6.84	Singlet	1H	H-3
3.97	Singlet	3H	-OCH ₃

Data obtained in CDCl₃ at 300 MHz.[\[3\]](#)

Interpretation:

- H-6 Proton (δ 8.34): The proton at the 6-position of the pyridine ring appears as a singlet at a downfield chemical shift. This is due to the deshielding effect of the adjacent electronegative nitrogen atom and the overall electron-deficient nature of the pyridine ring.
- H-3 Proton (δ 6.84): The proton at the 3-position also appears as a singlet. Its chemical shift is upfield relative to the H-6 proton, influenced by the electron-donating methoxy group at the 4-position.
- Methoxy Protons (δ 3.97): The three protons of the methoxy group are equivalent and appear as a sharp singlet in the upfield region, which is characteristic of methoxy groups attached to aromatic rings.[\[5\]](#)

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for **5-Bromo-2-chloro-4-methoxypyridine**

Chemical Shift (δ , ppm)	Assignment
162.5	C-4
160.8	C-2
158.5	C-6
108.0	C-5
~95-100	C-3
56.5	-OCH ₃

Note: The chemical shift for C-3 is estimated based on analogous structures as it was not explicitly reported in the primary source.[\[1\]](#)

Interpretation:

- C-2 and C-4 (δ 160.8, 162.5): These carbons, directly attached to the electronegative chlorine and oxygen atoms, respectively, are the most downfield.
- C-6 (δ 158.5): This carbon, adjacent to the ring nitrogen, is also significantly deshielded.
- C-5 (δ 108.0): The carbon atom bearing the bromine atom is shifted downfield due to the halogen's inductive effect.
- C-3: The carbon at the 3-position is expected to be the most upfield of the aromatic carbons due to the shielding effect of the adjacent methoxy group.
- Methoxy Carbon (δ 56.5): The carbon of the methoxy group appears in the typical upfield region for such functionalities.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of **5-Bromo-2-chloro-4-methoxypyridine** displays characteristic absorption bands.

Table 3: Key IR Absorption Bands for **5-Bromo-2-chloro-4-methoxypyridine**

Wavenumber (cm ⁻¹)	Assignment
3100	C-H aromatic stretch
2950, 2850	C-H aliphatic stretch
1580, 1470	C=C and C=N ring stretching
1250	C-O (asymmetric) stretch
1050	C-Cl stretch
680	C-Br stretch

Data from representative spectra of similar compounds.[\[1\]](#)

Interpretation:

- The bands around 3100 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic pyridine ring.
- The absorptions at 2950 and 2850 cm⁻¹ correspond to the C-H stretching of the methoxy group.
- The strong bands in the 1470-1580 cm⁻¹ region are indicative of the C=C and C=N stretching vibrations within the pyridine ring.
- The band at 1250 cm⁻¹ is a key indicator of the C-O stretching of the aryl ether linkage.
- The absorptions in the lower wavenumber region (1050 and 680 cm⁻¹) are characteristic of the C-Cl and C-Br stretching vibrations, respectively.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound.[\[4\]](#)

Table 4: Predicted Mass Spectrometry Data for **5-Bromo-2-chloro-4-methoxypyridine**

m/z	Assignment
221/223/225	[M] ⁺ (Molecular Ion)
192/194/196	[M-CHO] ⁺
112/114	[M-Br-CO] ⁺

Interpretation:

The mass spectrum of **5-Bromo-2-chloro-4-methoxypyridine** is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%).^[5] This results in a cluster of peaks for the molecular ion and its fragments. The fragmentation pattern will likely involve the loss of a methyl group, carbon monoxide, and the halogen atoms. High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass and confirm the elemental composition with high accuracy.^[4]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Data Acquisition

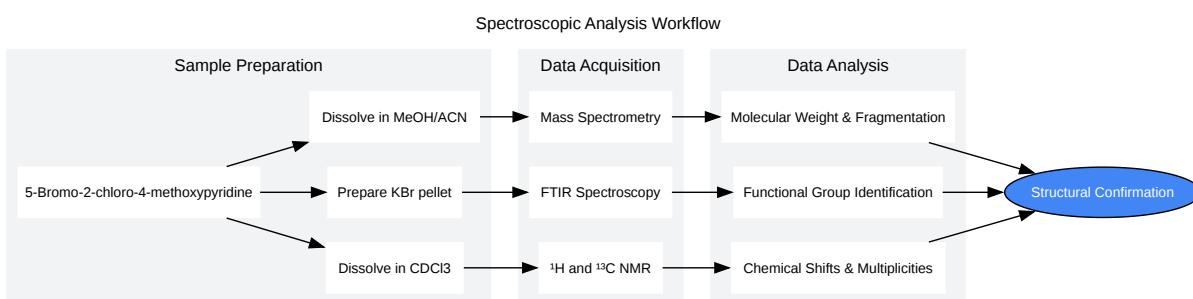
- Sample Preparation: Dissolve 5-10 mg of purified **5-Bromo-2-chloro-4-methoxypyridine** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.^[5]
- ¹H NMR Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical acquisition parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-64 scans. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
- ¹³C NMR Data Acquisition: Acquire the spectrum on the same spectrometer using a proton-decoupled pulse sequence. Typical acquisition parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, a relaxation delay of 2-10 seconds, and 1024-4096 scans. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).^[5]

IR Data Acquisition

- Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, for liquid or soluble samples, a thin film can be prepared on a salt plate (e.g., NaCl or KBr).
- Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over the range of 4000-400 cm^{-1} .

Mass Spectrometry Data Acquisition

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron impact (EI). Acquire the spectrum over an appropriate m/z range.



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Caption: A typical workflow for the spectroscopic analysis of **5-Bromo-2-chloro-4-methoxypyridine**.

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of **5-Bromo-2-chloro-4-methoxypyridine**. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a detailed and unambiguous structural fingerprint of this important synthetic intermediate. For researchers in drug discovery and development, a thorough understanding of this data is crucial for ensuring the quality of starting materials and for tracking the progress of chemical transformations.

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- To cite this document: BenchChem. [Spectroscopic data for 5-Bromo-2-chloro-4-methoxypyridine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1522679#spectroscopic-data-for-5-bromo-2-chloro-4-methoxypyridine>

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